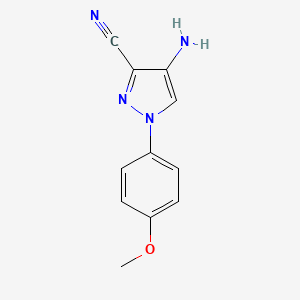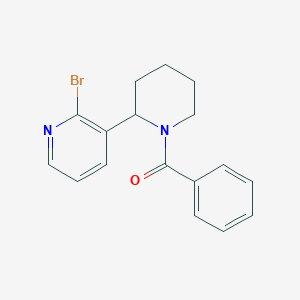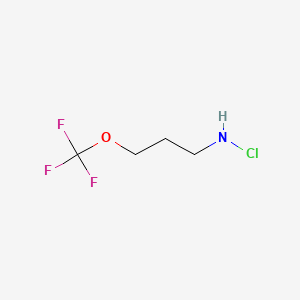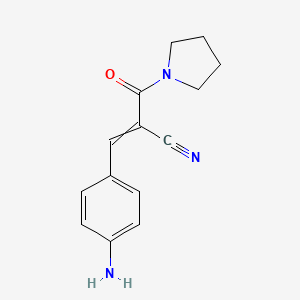
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenyl group, a pyrrolidine ring, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves a multi-step process:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitrobenzene, undergoes a reduction reaction to form 4-aminobenzene.
Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with a suitable acylating agent to form pyrrolidine-1-carbonyl chloride.
Coupling Reaction: The aminophenyl intermediate is then coupled with the pyrrolidine intermediate in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reduction: Utilizing catalytic hydrogenation for the reduction of 4-nitrobenzene to 4-aminobenzene.
Efficient Acylation: Employing continuous flow reactors for the acylation of pyrrolidine.
Optimized Coupling: Using automated systems to control the coupling reaction parameters, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-nitrophenyl derivatives.
Reduction: Formation of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enamine.
Substitution: Formation of substituted aminophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the aminophenyl and pyrrolidine moieties.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its nitrile group provides additional reactivity compared to similar compounds with amide or hydroxyl groups.
Propiedades
IUPAC Name |
3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIRDPWKPACKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
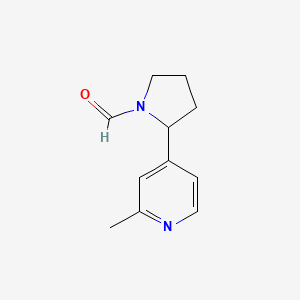
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
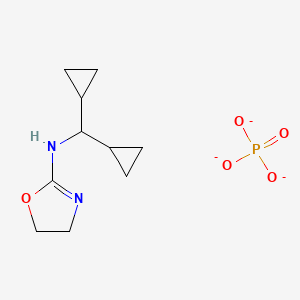
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
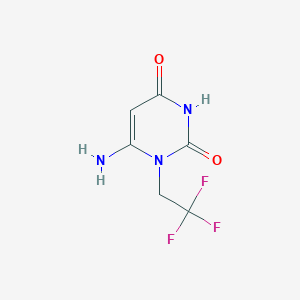

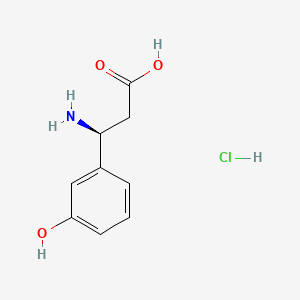
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
